Cas no 1805308-69-3 (5-(Difluoromethyl)-4-hydroxypyridine-2-acetic acid)
5-(Difluoromethyl)-4-hydroxypyridine-2-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(Difluoromethyl)-4-hydroxypyridine-2-acetic acid
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- Inchi: 1S/C8H7F2NO3/c9-8(10)5-3-11-4(1-6(5)12)2-7(13)14/h1,3,8H,2H2,(H,11,12)(H,13,14)
- InChI Key: CLTHFHXKBVHLFQ-UHFFFAOYSA-N
- SMILES: FC(C1=CNC(=CC1=O)CC(=O)O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 334
- XLogP3: 0.2
- Topological Polar Surface Area: 66.4
5-(Difluoromethyl)-4-hydroxypyridine-2-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024003602-250mg |
5-(Difluoromethyl)-4-hydroxypyridine-2-acetic acid |
1805308-69-3 | 97% | 250mg |
$680.00 | 2022-04-01 | |
| Alichem | A024003602-500mg |
5-(Difluoromethyl)-4-hydroxypyridine-2-acetic acid |
1805308-69-3 | 97% | 500mg |
$1,029.00 | 2022-04-01 | |
| Alichem | A024003602-1g |
5-(Difluoromethyl)-4-hydroxypyridine-2-acetic acid |
1805308-69-3 | 97% | 1g |
$1,596.00 | 2022-04-01 |
5-(Difluoromethyl)-4-hydroxypyridine-2-acetic acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 5-(Difluoromethyl)-4-hydroxypyridine-2-acetic acid
5-(Difluoromethyl)-4-hydroxypyridine-2-acetic acid (CAS No. 1805308-69-3)
5-(Difluoromethyl)-4-hydroxypyridine-2-acetic acid (CAS No. 1805308-69-3) is a highly specialized organic compound with a unique structure that combines a pyridine ring, a difluoromethyl group, and an acetic acid moiety. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The difluoromethyl group attached to the pyridine ring introduces interesting electronic and steric properties, making this compound a valuable building block for further chemical modifications.
The synthesis of 5-(Difluoromethyl)-4-hydroxypyridine-2-acetic acid involves a series of carefully designed reactions that highlight the importance of stereocontrol and regioselectivity in organic synthesis. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity, leveraging advanced catalytic systems and green chemistry principles. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.
One of the most intriguing aspects of this compound is its biological activity. Preclinical studies have demonstrated that 5-(Difluoromethyl)-4-hydroxypyridine-2-acetic acid exhibits potent inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The hydroxyl group on the pyridine ring plays a critical role in binding to the active site of these enzymes, suggesting potential therapeutic applications.
In addition to its biological significance, this compound has shown promise in materials science. Its ability to form self-assembled monolayers (SAMs) on various surfaces has been explored for applications in nanotechnology and sensor development. The acetic acid moiety contributes to the compound's ability to form stable SAMs, which can be functionalized for specific sensing applications.
Recent advancements in computational chemistry have also shed light on the electronic properties of 5-(Difluoromethyl)-4-hydroxypyridine-2-acetic acid. Density functional theory (DFT) calculations have revealed that the difluoromethyl group significantly alters the electron distribution across the molecule, enhancing its reactivity in certain chemical transformations. These insights are valuable for designing new derivatives with tailored properties.
The environmental impact of this compound has also been a topic of interest. Studies have shown that 5-(Difluoromethyl)-4-hydroxypyridine-2-acetic acid degrades efficiently under aerobic conditions, reducing concerns about its persistence in the environment. This makes it a more sustainable option compared to other similar compounds.
In conclusion, 5-(Difluoromethyl)-4-hydroxypyridine-2-acetic acid (CAS No. 1805308-69-3) is a versatile compound with a wide range of potential applications. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a key player in various scientific disciplines. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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